Europium 2-ethylhexanoate

Descripción general

Descripción

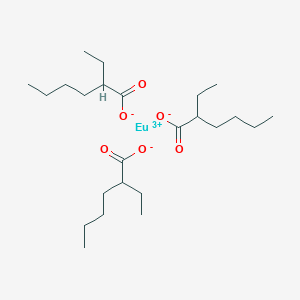

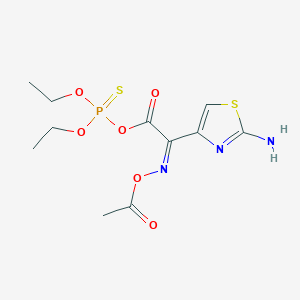

Europium 2-ethylhexanoate is a chemical compound that belongs to the class of metal carboxylates. It is soluble in organic solvents and is often used as an organometallic compound. The compound is moisture-insensitive and is mostly liquid at room temperature. Its chemical formula is C16H30EuO4 .

Synthesis Analysis

Europium 2-ethylhexanoate can be synthesized using metal carboxylates solution. The process involves dissolving strontium naphthenate, aluminum-2-ethylhexanoate, and europium-2-ethylhexanoate in toluene to create a starting solution. The precursor is then pyrolyzed at 500°C and finally annealed at 900–1200°C in an inert atmosphere .Molecular Structure Analysis

Europium 2-ethylhexanoate has a molecular formula of C16H30EuO4 . Its structure consists of europium ions coordinated with 2-ethylhexanoate ligands. The specific arrangement of atoms and bonds can be further analyzed using X-ray diffraction and spectroscopic techniques .Chemical Reactions Analysis

Under near ultraviolet radiation, europium 2-ethylhexanoate exhibits strong red emission at 615 nm due to the most intense transition from the 5D0 state to the 7F2 state. The emission properties make it suitable for applications in red-emitting phosphors .Aplicaciones Científicas De Investigación

1. Solvent Extraction and Ionic Liquid Phases

- Europium(III) has been successfully extracted using bis(2-ethylhexyl)diglycolamic acid (DEHDGA) in non-fluorinated ionic liquids, showcasing its potential in solvent extraction processes (Rout, Souza, & Binnemans, 2014).

- Studies have compared the extraction of Eu(III) from hydrochloric acid solutions using various acids diluted in kerosene, highlighting its efficiency and potential applications in hydrometallurgy (Agarwal, Safarzadeh, & Bendler, 2018).

2. Supported Liquid Membranes for Europium Transport

- Research on the transport behavior of Europium(III) across supported liquid membranes has been conducted, using N,N,N′,N′-tetra-2-ethylhexyl-3-oxapentane-diamide (T2EHDGA) as the solvent extractant, which is crucial in separation science (Panja, Mohapatra, Misra, & Tripathi, 2011).

3. Precursors in Material Science

- Metal 2-ethylhexanoates, including Europium 2-ethylhexanoate, find wide applications as precursors in material science, particularly in catalysts for polymerizations and in the painting industry (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

4. Spectroscopic Characterization

- Europium complexes have been characterized spectroscopically, showing different properties based on their oxidation states. This research is vital in understanding the redox-responsive behavior of Europium in various applications, including contrast agents (Ekanger et al., 2016).

5. Bioimaging Applications

- Europium compounds, such as Europium 2-benzofuranoate, have been successfully used in bioimaging due to their high solubility and luminescence intensity, demonstrating its potential in medical imaging and diagnostics (Utochnikova et al., 2017).

Propiedades

IUPAC Name |

2-ethylhexanoate;europium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Eu/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXYGNFXACOVNH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45EuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560508 | |

| Record name | Europium(3+) tris(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium(III) 2-ethylhexanoate | |

CAS RN |

84573-73-9 | |

| Record name | Europium(3+) tris(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

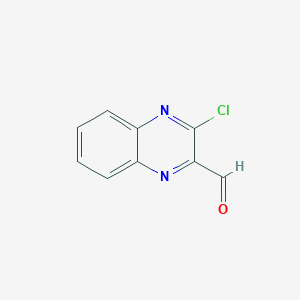

![ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1602053.png)